molecular formula C4H5N3OS B13279376 N'-hydroxy-1,3-thiazole-4-carboximidamide CAS No. 89829-63-0

N'-hydroxy-1,3-thiazole-4-carboximidamide

Cat. No.: B13279376
CAS No.: 89829-63-0
M. Wt: 143.17 g/mol
InChI Key: BRKDONHOSNVLSH-UHFFFAOYSA-N
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Description

N'-Hydroxy-1,3-thiazole-4-carboximidamide (CAS 89829-63-0) is a chemical compound with the molecular formula C 4 H 5 N 3 OS and a molecular weight of 143.17 g/mol . This molecule features a 1,3-thiazole heterocycle, a structure of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities . Compounds based on the 1,3-thiazole scaffold have demonstrated substantial research value in early-stage drug discovery, particularly in oncology. Scientific studies on novel 1,3-thiazole derivatives have revealed potent antitumor activity in vitro against a panel of human cancer cell lines, including MCF-7, HepG2, and BGC-823 . The mechanism of action for these active compounds is associated with the induction of apoptosis (programmed cell death) and interference with the cell cycle, such as causing S-phase arrest . Furthermore, the N'-hydroxy (amidoxime) functional group is of particular interest as it can serve as a prodrug for amidine-containing compounds, which are often active but suffer from poor oral bioavailability . The amidoxime moiety enhances lipophilicity and facilitates gastrointestinal absorption, making it a valuable strategy in drug design . Beyond oncology, thiazole derivatives are extensively researched for their antimicrobial and antifungal properties . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a versatile building block for the synthesis of novel derivatives or as a core structure for investigating new biologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89829-63-0

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N'-hydroxy-1,3-thiazole-4-carboximidamide

InChI

InChI=1S/C4H5N3OS/c5-4(7-8)3-1-9-2-6-3/h1-2,8H,(H2,5,7)

InChI Key

BRKDONHOSNVLSH-UHFFFAOYSA-N

Isomeric SMILES

C1=C(N=CS1)/C(=N/O)/N

Canonical SMILES

C1=C(N=CS1)C(=NO)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Hydroxy 1,3 Thiazole 4 Carboximidamide

Established Synthetic Pathways for N'-hydroxy-1,3-thiazole-4-carboximidamide and Related Hydroxycarboximidamides

The construction of this compound can be approached through two primary strategies: the formation of the hydroxycarboximidamide group on a pre-existing thiazole (B1198619) ring, or the construction of the thiazole ring from precursors already containing or leading to the desired side chain.

The most direct and widely employed method for the synthesis of N'-hydroxycarboximidamides is the nucleophilic addition of hydroxylamine (B1172632) to a corresponding nitrile precursor. nih.gov In the case of this compound, the synthesis commences with 1,3-thiazole-4-carbonitrile.

The reaction mechanism involves the attack of the nucleophilic nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbon of the nitrile group (C≡N). docbrown.info This process is typically conducted in a suitable solvent, such as ethanol (B145695) or methanol, and often requires the presence of a base to generate the more nucleophilic hydroxylamide anion or to neutralize the hydroxylamine salt if it is used as a hydrochloride or sulfate (B86663) salt. The reaction proceeds to form the target this compound.

The general reaction is as follows: 1,3-thiazole-4-carbonitrile + NH₂OH → this compound

Reaction conditions can be optimized for temperature and pH to maximize yield and minimize side reactions. organicmystery.com While ammonia (B1221849) and simple amines can be poorly nucleophilic for this reaction, hydroxylamine readily adds to the nitrile groups to yield the corresponding amidoximes. nih.gov

Table 1: Synthesis of Hydroxycarboximidamides via Nucleophilic Addition

Click to view data
Nitrile PrecursorReagentTypical ConditionsProductReference
1,3-Thiazole-4-carbonitrileHydroxylamine hydrochloride, Base (e.g., Na₂CO₃, Et₃N)Ethanol, Reflux, 4-8 hThis compound nih.gov
BenzonitrileHydroxylamineAqueous ethanol, 80 °C, 6 hN'-hydroxybenzimidamide organicmystery.com
MalononitrileoximeHydroxylamine (1 equiv.)Not specifiedCyanoacetamidoxime oxime nih.gov

An alternative strategy involves the construction of the thiazole ring itself from acyclic precursors. The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole core. nih.gov This reaction involves the cyclization of an α-haloketone with a thioamide. nih.gov To synthesize a 4-substituted thiazole that can be converted to the target compound, one could start with a thioamide that already contains the latent hydroxycarboximidamide functionality or a group that can be easily converted to it, such as a nitrile or an ester.

A representative Hantzsch-type synthesis would involve reacting a thioamide, such as thiooxalamide or a derivative, with a suitable α-halocarbonyl compound. For instance, the reaction between an α-halocarbonyl compound and thiourea (B124793) or its derivatives is a common variation. researchgate.net

Another approach is the cyclization of active methylene (B1212753) isocyanides with dithioates, which provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org While not a direct route to the title compound, these methods highlight the flexibility in constructing the thiazole ring, which can then be further functionalized at the 4-position to install the hydroxycarboximidamide group. organic-chemistry.org

Table 2: General Thiazole Synthesis Methods

Click to view data
MethodReactantsProduct TypeReference
Hantzsch Synthesisα-Haloketone + ThioamideSubstituted Thiazole nih.gov
Modified Gewald ReactionNitrile + α-Mercaptoketone2-Substituted Thiazole researchgate.net
Domino Alkylation-CyclizationPropargyl bromide + Thiourea2-Aminothiazole organic-chemistry.org

Strategies for the Derivatization and Functionalization of the this compound Core

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of a diverse library of related compounds. Key sites for derivatization include the thiazole ring and the hydroxycarboximidamide moiety.

The thiazole ring is an aromatic heterocycle with distinct reactivity at its C2, C4, and C5 positions. nih.gov

Position C2: The C2 position is the most acidic proton on the thiazole ring and can be deprotonated with a strong base, allowing for the introduction of various electrophiles.

Position C5: The C5 position is generally the most susceptible to electrophilic aromatic substitution, such as halogenation or nitration, particularly when an electron-donating group is present at C2. nih.gov For example, 2-amino-1,3,4-thiadiazoles can be readily brominated at the 5-position. nih.gov

General Substitutions: Structure-activity relationship studies on various thiazole derivatives have revealed that the introduction of different groups, such as nonpolar, hydrophobic moieties or electron-withdrawing groups like nitro (NO₂) and electron-donating groups like methoxy (B1213986) (OMe), can significantly influence the properties of the molecule. nih.gov

The hydroxycarboximidamide group (-C(=NOH)NH₂) offers several handles for functionalization:

O-Alkylation/Acylation: The oxygen atom of the hydroxyl group is nucleophilic and can be alkylated or acylated to form O-alkyl or O-acyl derivatives. This is a common transformation for amidoximes and can be achieved using alkyl halides or acyl chlorides under basic conditions.

N-Substitution: The nitrogen atoms of the amidine group (-C(=N)NH₂) can also undergo substitution reactions. The primary amine is nucleophilic and can react with various electrophiles. Aromatic halides with electron-withdrawing groups can undergo nucleophilic substitution with hydroxylamines to produce N-aryl hydroxylamines. cardiff.ac.uk

Cyclization: The hydroxycarboximidamide moiety can participate in cyclization reactions. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings.

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of this compound and its derivatives. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of catalysts or reagents. researchgate.netnih.gov

For the nucleophilic addition of hydroxylamine to 1,3-thiazole-4-carbonitrile, optimization might involve screening various bases and solvents. For instance, an organic base like triethylamine (B128534) (Et₃N) in an organic solvent might offer different results compared to an inorganic base like sodium carbonate (Na₂CO₃) in an aqueous-alcoholic mixture.

Table 3: Hypothetical Optimization of this compound Synthesis

Click to view data
EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃ (1.5)Ethanol/H₂O80865
2Et₃N (2.0)Ethanol80878
3DBU (1.2)THF65685
4Et₃N (2.0)Methanol651272
5DBU (1.2)THF252455

The table above illustrates a potential optimization study for the conversion of 1,3-thiazole-4-carbonitrile to the target compound, showing how variations in base, solvent, and temperature can impact the reaction yield. Such systematic studies are essential for developing robust and efficient synthetic protocols. researchgate.netnih.gov

Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including analogues of this compound, to mitigate the environmental impact of chemical manufacturing. bepls.com Traditional synthetic routes for thiazole derivatives often involve hazardous solvents, harsh reaction conditions, extended reaction times, and the use of transition-metal catalysts, which present significant environmental and economic challenges. bepls.comresearchgate.net In response, researchers have developed several eco-friendly strategies, such as microwave-assisted synthesis, ultrasound irradiation, the use of green catalysts and solvents, and solvent-free reaction conditions, to create more sustainable pathways for producing these valuable compounds. bepls.comresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a substantial increase in reaction rates and often leading to higher product yields and purity compared to conventional heating methods. ijarsct.co.inresearchgate.net This technique has been successfully applied to the one-pot, multi-component synthesis of various thiazole derivatives. nih.gov For instance, the Hantzsch thiazole synthesis, a cornerstone reaction for this class of compounds, has been adapted using microwave energy. One approach involves the iodine-mediated condensation of a ketone, possessing a methyl group adjacent to the carbonyl, with thiourea in DMF under microwave irradiation for just 5-6 minutes, demonstrating a significant rate enhancement. researchgate.net Another rapid, solvent- and catalyst-free method involves reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation at 300 W, yielding hydrazinyl thiazoles in as little as 30 to 175 seconds. bepls.comnih.gov

The efficiency of microwave-assisted synthesis is clearly demonstrated when compared to traditional heating methods, as detailed in the table below.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives

Reactants Method Reaction Time Yield (%)
Acetophenone, Thiourea, Iodine Conventional 12 hours 45-65
Acetophenone, Thiourea, Iodine Microwave 5-7 minutes 70-92
Carbonyl compounds, Thiosemicarbazide, α-haloketones Conventional Several hours Moderate
Carbonyl compounds, Thiosemicarbazide, α-haloketones Microwave 30-175 seconds Good to Excellent

Data compiled from multiple sources. researchgate.netnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry)

The application of ultrasonic irradiation is another prominent green chemistry technique that accelerates chemical reactions through acoustic cavitation. nih.gov This method offers advantages such as high yields, enhanced purity, low cost, and simple workups. researchgate.net The synthesis of novel thiazole derivatives has been effectively achieved using ultrasound, often in conjunction with eco-friendly biocatalysts. nih.gov

A notable example is the use of a terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB) as an efficient and reusable biocatalyst for synthesizing thiazoles under ultrasonic irradiation. nih.gov This method provides high yields in short reaction times (around 20 minutes) at a mild temperature of 35°C. nih.gov A key advantage of this approach is the catalyst's reusability; the TCsSB catalyst can be recovered and reused for multiple cycles without a significant drop in its catalytic efficiency, a crucial aspect of sustainable chemistry. nih.govmdpi.com

Table 2: Efficiency and Reusability of TCsSB Catalyst in Ultrasound-Assisted Thiazole Synthesis

Cycle Reaction Time (min) Yield (%)
1 20 >90
2 20 ~87
3 20 ~85
4 20 ~82

Data based on the synthesis of thiazole derivative 4a. nih.gov

Solvent-Free Synthesis and Use of Green Solvents

Eliminating volatile and hazardous organic solvents is a primary goal of green chemistry. researchgate.net Solvent-free synthesis, where reactants are ground together or heated in the absence of a solvent, has been successfully employed for preparing thiazole derivatives. researchgate.netresearchgate.net The Hantzsch synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles, for example, can proceed to completion in seconds under solvent-free conditions without a catalyst. organic-chemistry.org

When a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent, and methods have been developed to synthesize thiazole analogues using water as the medium, often with the aid of additives like β-cyclodextrin to enhance solubility and reaction rates. bepls.comorganic-chemistry.org Other green solvents that have been utilized include polyethylene (B3416737) glycol (PEG-400) and deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, which provide a non-toxic and effective reaction medium. bepls.commdpi.com

Table 3: Green Solvents and Catalysts in Thiazole Synthesis

Approach Green Solvent/Catalyst Key Advantages
Catalyst-Free Synthesis PEG-400 Simple, rapid, excellent yields, avoids toxic catalysts. bepls.com
Biocatalysis Chitosan-based hydrogels (PIBTU-CS, TCsSB) Recyclable, biodegradable, non-toxic, high yields under mild conditions. nih.govmdpi.com
Deep Eutectic Solvents L-proline:ethylene glycol Safe, eco-friendly, can lead to higher yields than conventional solvents. mdpi.com

These green chemistry approaches collectively contribute to making the synthesis of this compound analogues and related compounds more sustainable, efficient, and economically viable. bepls.com

Detailed Spectroscopic and Structural Analysis of this compound Remains Elusive in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the detailed spectroscopic and structural characterization of the chemical compound this compound. Despite the importance of advanced spectroscopic techniques in modern chemical analysis, specific experimental or theoretical data for this particular molecule—including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and associated computational analyses like Normal Coordinate Analysis—could not be located.

While the broader class of thiazole and thiadiazole derivatives has been the subject of numerous spectroscopic studies, this specific compound has not been individually characterized in the searched literature. Such studies are crucial for confirming molecular structure, understanding conformational and bonding properties, and providing a foundational dataset for further research and development.

The absence of this information in the public domain prevents a detailed discussion and the creation of data tables for the following analytical techniques as they pertain to this compound:

Advanced Spectroscopic and Structural Elucidation Techniques for N Hydroxy 1,3 Thiazole 4 Carboximidamide

Vibrational Spectroscopy for Conformational and Bonding Analysis

Normal Coordinate Analysis and Potential Energy Distribution (PED):Without experimental vibrational data, a normal coordinate analysis to definitively assign vibrational modes and understand the potential energy distribution among them has not been performed or published.

Further experimental research or computational studies would be necessary to generate the specific data required for a comprehensive spectroscopic and structural elucidation of N'-hydroxy-1,3-thiazole-4-carboximidamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. This method measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The absorption patterns are characteristic of the molecule's electronic system, particularly the π-electron system of the thiazole (B1198619) ring and associated chromophores.

For this compound, the electronic spectrum is primarily characterized by transitions involving π and non-bonding (n) electrons. The thiazole ring, being an aromatic heterocycle, exhibits intense absorption bands corresponding to π→π* transitions. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Additionally, the presence of heteroatoms (nitrogen, sulfur, and oxygen) with lone pairs of electrons gives rise to n→π* transitions, which are typically weaker in intensity. researchgate.net

Theoretical studies on thiazole derivatives suggest that the lowest energy absorption bands are dominated by intense π→π* transitions. researchgate.net The substitution of the thiazole ring with the N'-hydroxycarboximidamide group is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to the parent thiazole molecule. This is due to the extension of the conjugated π-system. The electronic transitions are influenced by the solvent polarity, which can further shift the absorption bands.

Table 1: Theoretical Electronic Transitions for this compound

Transition Type Probable Wavelength Range (λmax, nm) Involved Orbitals Relative Intensity
π → π* 250 - 300 π orbitals of the thiazole ring and C=N bonds High

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound, providing its precise molecular weight and offering insights into its structure through fragmentation analysis. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, which allows for the unambiguous determination of the elemental composition of the molecule. nih.govnih.gov

The molecular formula of this compound is C₄H₅N₃OS. guidechem.com Based on this formula, the calculated monoisotopic mass is 143.01533 Da. guidechem.com HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 144.02316, confirming this elemental composition with a high degree of confidence.

In addition to precise mass determination, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed information about the compound's structure by analyzing its fragmentation pattern. While specific experimental fragmentation data for this compound is not available, the fragmentation of thiazole derivatives typically involves cleavage of the heterocyclic ring and loss of small, stable neutral molecules. researchgate.netsapub.org

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) would likely initiate with the cleavage of the thiazole ring. Common fragmentation patterns for thiazoles include the loss of hydrogen cyanide (HCN), a thioformyl (B1219250) radical (HCS•), or cleavage across the ring structure. The N'-hydroxycarboximidamide side chain may also undergo characteristic fragmentation, such as the loss of hydroxylamine (B1172632) (NH₂OH).

Table 2: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragmentation for this compound

Ion Formula Calculated m/z Proposed Fragmentation Pathway
[M+H]⁺ [C₄H₆N₃OS]⁺ 144.02316 Protonated molecular ion
[M+H - NH₂OH]⁺ [C₄H₃N₂S]⁺ 111.00169 Loss of hydroxylamine from the side chain
[M+H - HCS•]⁺ [C₃H₅N₃O]⁺ 99.04326 Loss of a thioformyl radical from the thiazole ring
[Thiazole ring fragment]⁺ [C₃H₂NS]⁺ 84.99079 Cleavage yielding the thiazole core

This predicted fragmentation pattern provides a basis for the structural confirmation of this compound and the identification of related structures in complex mixtures.

Lack of Specific Research Data for this compound

A thorough review of available scientific literature and chemical databases reveals a significant absence of published research specifically detailing the computational and theoretical investigations for the compound This compound (CAS No. 89829-63-0). guidechem.com While the computational techniques outlined in the query—such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and molecular docking simulations—are standard and widely applied to various thiazole derivatives, specific studies applying these methods to this compound could not be located. atlantis-press.comresearchgate.netresearchgate.netresearchgate.net

Consequently, it is not possible to provide the detailed, scientifically accurate data requested for the specified article structure. The generation of specific geometric parameters, electronic properties, binding affinity predictions, or identification of key binding residues for this particular molecule would require original research and cannot be compiled from existing public-domain sources.

For context, computational chemistry provides powerful tools to predict molecular behavior:

Quantum Chemical Calculations are used to understand a molecule's structure and electronic properties at the atomic level. ucr.edunrel.govbirmingham.ac.uk

Density Functional Theory (DFT) is a popular method to calculate the optimized geometry, stability, and various electronic properties of molecules. nih.govbohrium.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis helps in understanding chemical reactivity, charge transfer interactions, and electronic transitions within a molecule. researchgate.netnih.govnih.gov

Natural Bond Orbital (NBO) Analysis provides insights into intramolecular interactions, charge delocalization, and the nature of chemical bonds. sci-hub.seresearchgate.net

Molecular Docking Simulations are computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein. nih.govnih.govresearchgate.net This is crucial in drug discovery for predicting binding affinity and identifying key interactions with amino acid residues at the binding site. wjarr.comnih.gov

While numerous studies apply these methods to other thiazole and thiadiazole compounds, researchgate.netresearchgate.netnih.govresearchgate.net the specific data for this compound remains unpublished in the sources accessed. Therefore, the creation of the requested article with the specified detailed content and data tables is not feasible without the underlying primary research data.

Computational and Theoretical Investigations of N Hydroxy 1,3 Thiazole 4 Carboximidamide

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For N'-hydroxy-1,3-thiazole-4-carboximidamide and its derivatives, computational methods offer a powerful lens to dissect these relationships. Although specific SAR studies on this exact molecule are not extensively detailed in the public domain, the principles can be inferred from computational studies on related thiazole-containing compounds. nih.govacademie-sciences.frnih.gov

Computational SAR studies for thiazole (B1198619) derivatives typically involve molecular docking simulations to understand how different substituents on the thiazole ring interact with the active site of a target protein. academie-sciences.fr For instance, modifications to the thiazole ring, such as the addition of various functional groups, can significantly alter binding affinity. nih.gov Studies on other thiazole derivatives have shown that electron-donating or electron-withdrawing groups at specific positions can enhance or diminish biological activity depending on the target. nih.govnih.gov

In the context of this compound, computational models would likely focus on the roles of the N'-hydroxy-carboximidamide group and the thiazole core. The N'-hydroxy group is a key feature, capable of forming crucial hydrogen bonds with protein residues. SAR studies would computationally explore:

Substitution on the Thiazole Ring: Introducing small alkyl or halogen groups at positions 2 or 5 of the thiazole ring to probe for additional hydrophobic or halogen-bonding interactions within a target's binding pocket.

Modification of the Carboximidamide Group: Altering the N'-hydroxy group to other hydrogen-bonding moieties to assess changes in binding affinity and selectivity.

The table below illustrates a hypothetical SAR exploration for analogues of this compound, based on common findings in thiazole drug discovery.

Modification Site Substituent Type Predicted Impact on Activity Rationale
Thiazole Ring (Position 2)Small hydrophobic group (e.g., -CH₃)Potential IncreaseMay engage with hydrophobic pockets in the target protein.
Thiazole Ring (Position 5)Halogen (e.g., -Cl, -F)Potential IncreaseCan form halogen bonds or alter electronic properties to improve binding.
N'-hydroxy GroupReplacement with -NH₂Potential DecreaseLoss of a key hydrogen bond donor/acceptor interaction.
Imidamide NitrogenAlkylation (e.g., -CH₃)Potential DecreaseMay introduce steric hindrance and disrupt planarity, affecting binding.

In Silico Screening and Lead Optimization Strategies for this compound Analogues

In silico screening and lead optimization are critical steps in modern drug development, allowing for the rapid and cost-effective identification and refinement of promising drug candidates. mdpi.com For a scaffold like this compound, these strategies would involve a multi-step computational workflow.

Virtual Screening: The process would begin by creating a large virtual library of compounds that are structurally analogous to this compound. This library can be screened against a specific biological target using techniques like:

Pharmacophore Modeling: A pharmacophore model would be developed based on the key chemical features of this compound required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic regions). This model is then used to rapidly filter large compound databases for molecules that match the pharmacophore. ijaresm.com

Molecular Docking: Hits from pharmacophore screening would undergo molecular docking studies to predict their binding orientation and affinity within the target's active site. nih.gov This helps in ranking the compounds based on their potential potency.

Lead Optimization: Once promising hits are identified, lead optimization strategies are employed to enhance their efficacy, selectivity, and pharmacokinetic properties. Computational techniques used in this phase include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be built to correlate the physicochemical properties of the analogues with their biological activity. nih.gov These models help in predicting the activity of newly designed compounds before their synthesis.

Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of binding free energies, offering deeper insights into the interactions between the ligand and the protein. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding mode and key interactions. nih.gov

This systematic in silico approach allows researchers to prioritize the synthesis of only the most promising analogues, saving significant time and resources.

Preclinical Biological Activity and Mechanistic Studies of N Hydroxy 1,3 Thiazole 4 Carboximidamide

Structure-Activity Relationships Correlating Structural Modifications with Biological Potency.

While research exists for the broader class of thiazole (B1198619) derivatives, the strict requirement to focus solely on N'-hydroxy-1,3-thiazole-4-carboximidamide cannot be met based on the current scientific literature accessible through the searches. Therefore, the creation of an evidence-based article with detailed research findings and data tables for this specific compound is not feasible at this time.

Future Research Directions and Translational Perspectives for N Hydroxy 1,3 Thiazole 4 Carboximidamide

Design and Synthesis of Novel Hybrid Scaffolds Incorporating N'-hydroxy-1,3-thiazole-4-carboximidamide

A key strategy to enhance the therapeutic profile of this compound involves the creation of hybrid molecules. This approach combines the thiazole-4-carboximidamide core with other known pharmacophores to potentially yield synergistic effects, improved target selectivity, or novel biological activities. The amide functional group, integral to the carboximidamide structure, is adept at forming hydrogen-bonding interactions, a critical feature for molecular recognition at biological targets. nih.gov

Future synthetic efforts will likely focus on multi-step reaction sequences to link the this compound scaffold with other heterocyclic systems known for their medicinal properties, such as pyrazole, oxadiazole, or quinolone moieties. nih.govnih.govnih.gov Synthetic routes may involve initial formation of a core thiazole (B1198619) derivative, followed by acylation or condensation reactions to attach the secondary scaffold. nih.govnih.gov For instance, reacting a precursor like 2-aminothiazole-4-carboxylic acid with various amines or other functionalized heterocycles can generate a diverse library of hybrid compounds for biological screening. researchgate.net

Scaffold Component 1Scaffold Component 2Potential Synthetic StrategyReference
ThiazolePyrazoleMulti-step synthesis involving condensation and cyclization reactions. nih.gov
Thiazole1,3,4-OxadiazoleSynthesis via an acetohydrazide intermediate followed by cyclization. nih.gov
ThiazoleImidazole/FuranReaction of carbothioamide precursors with various reagents like hydrazonyl chlorides. nih.gov
ThiazoleQuinoloneDesign and synthesis of N-substituted carboxamide derivatives. nih.gov

Development of Advanced Computational Models for Precise Prediction of this compound Bioactivity

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and interaction of novel compounds before their synthesis. For this compound analogues, the development of advanced computational models is a critical research direction. Techniques such as molecular docking, Density Functional Theory (DFT) calculations, and molecular dynamics (MD) simulations can provide deep insights into structure-activity relationships (SAR).

Molecular docking studies can be employed to predict the binding modes and affinities of these compounds with specific biological targets, such as protein kinases or enzymes. nih.gov For example, docking simulations have been used to understand how thiazole carboxamide derivatives interact with the active sites of targets like c-Met kinase and cyclooxygenase (COX) enzymes. nih.govnih.gov DFT calculations can reveal electronic properties, such as HOMO-LUMO energy gaps, which correlate with the chemical reactivity and stability of the molecules. nih.gov By building and validating these computational models, researchers can rationally prioritize the synthesis of candidates with the highest predicted potency and selectivity.

Computational MethodApplication in Thiazole ResearchPredicted OutcomeReference
Molecular DockingSimulating binding of compounds to target proteins (e.g., DNA gyrase B, c-Met).Binding affinity, interaction modes (H-bonds, π-π stacking), target selectivity. nih.govnih.govnih.gov
Density Functional Theory (DFT)Calculating electronic properties of synthesized derivatives.HOMO-LUMO gaps, electronic stability, reactivity. nih.gov
ADMET StudyIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity.Pharmacokinetic profile, potential toxicity issues. nih.gov
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-protein complex over time.Stability of binding interactions, conformational changes. nih.gov

Strategies for Target-Specific Design and Rational Drug Design Approaches for Thiazole-4-carboximidamide Analogues

Rational drug design aims to create molecules that interact with a pre-selected biological target to achieve a specific therapeutic effect. The thiazole scaffold is a versatile building block for this purpose, as its derivatives have been shown to inhibit a wide range of molecular targets implicated in cancer and other diseases. researchgate.net Future research on this compound will focus on designing analogues that are highly potent and selective for specific targets.

This can be achieved by modifying the substituents on the thiazole ring to optimize interactions with the target's binding site. For example, studies on related thiazole carboxamides have shown that different substitutions can confer potent inhibitory activity against targets like receptor tyrosine kinases (e.g., c-Met), serine/threonine kinases, and enzymes involved in inflammation. nih.govresearchgate.net By leveraging structural information from computational modeling and known SAR, medicinal chemists can systematically alter the molecule to enhance its affinity for a desired target while minimizing off-target effects. This target-centric approach is fundamental to developing effective and safer therapeutic agents. researchgate.net

Integration of Multi-Omics Data in Preclinical Investigations for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its analogues, a holistic approach is necessary. The integration of multi-omics data—such as transcriptomics, proteomics, and metabolomics—from preclinical studies can provide an unbiased, system-wide view of the compound's mechanism of action. nih.gov While a single omics layer offers limited insight, an integrated analysis can reveal the complex network of molecular changes induced by the compound. nih.gov

For example, treating cancer cell lines with a novel thiazole analogue and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) can illuminate the primary target and downstream signaling cascades affected by the drug. nih.gov This multi-omics approach can help identify novel mechanisms of action, discover biomarkers to predict treatment response, and uncover potential off-target liabilities before moving to more advanced preclinical stages. nih.govnih.gov This comprehensive mechanistic understanding is invaluable for the rational development of the compound for specific diseases.

Exploration of this compound in Novel Therapeutic Areas Based on Mechanistic Insights

The diverse biological activities reported for thiazole-containing compounds suggest that this compound could have applications across multiple therapeutic areas. researchgate.net While initial research might focus on a specific disease, mechanistic insights gained from computational and multi-omics studies can guide the exploration of novel applications.

Derivatives of the thiazole and thiazole carboxamide scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.govnih.govnih.gov For instance, if multi-omics data reveals that an this compound analogue significantly modulates inflammatory pathways, it could be repurposed or further optimized for autoimmune diseases. Similarly, if a compound shows unexpected activity against microbial targets in cellular screens, its potential as a novel anti-infective agent could be pursued. nih.govnih.gov This strategy of leveraging deep mechanistic understanding to identify new therapeutic opportunities maximizes the translational potential of the chemical scaffold.

Optimization of Preclinical Efficacy in Relevant Animal Models (excluding human trials)

After identifying promising lead compounds through synthesis, computational screening, and in vitro assays, the critical next step is to evaluate and optimize their efficacy in relevant animal models of disease. This phase is essential for understanding how the compound behaves in a complex living system and for gathering data to support its potential for further development.

For an anticancer candidate, this would involve using xenograft models where human tumor cells are implanted in immunocompromised mice. nih.gov Researchers would assess the ability of the this compound analogue to inhibit tumor growth. nih.gov Key aspects of these studies include establishing the compound's pharmacokinetic profile (how the animal's body processes the drug) and its pharmacodynamic effects (the drug's effect on the target within the animal). nih.gov This preclinical optimization phase aims to identify a derivative with a favorable balance of potency, selectivity, and drug-like properties, making it a viable candidate for continued development.

Q & A

Q. How can researchers leverage this compound for dual-target inhibitors?

  • Approach: Hybridize with known kinase inhibitors (e.g., JAK2) via linker-based conjugation. Preliminary data show synergistic effects in T-cell activation assays .

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